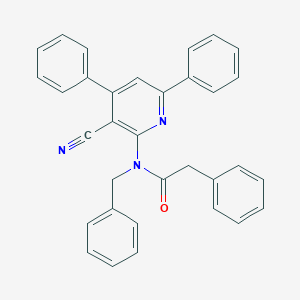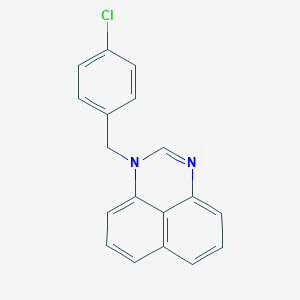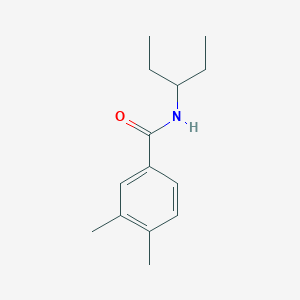![molecular formula C22H28N2O3 B378977 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B378977.png)
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an isoindole core and a bicyclic azabicyclo[321]octane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of an isoindole derivative with a bicyclic ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.
Major Products
Aplicaciones Científicas De Investigación
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione has been studied for its applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis for the development of new materials and complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-β-ionone: Shares a similar bicyclic structure but lacks the isoindole moiety.
3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-enone: Another compound with a similar bicyclic core but different functional groups.
Uniqueness
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of an isoindole ring and a bicyclic azabicyclo[3.2.1]octane structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C22H28N2O3 |
|---|---|
Peso molecular |
368.5g/mol |
Nombre IUPAC |
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H28N2O3/c1-21(2)11-15-12-22(3,13-21)14-24(15)18(25)9-6-10-23-19(26)16-7-4-5-8-17(16)20(23)27/h4-5,7-8,15H,6,9-14H2,1-3H3 |
Clave InChI |
YCJVRIQUDJEBNS-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(C1)(CN2C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C)C |
SMILES canónico |
CC1(CC2CC(C1)(CN2C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378896.png)

![1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B378905.png)

![1-BENZYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B378908.png)
![1,3-DIETHYL 2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE](/img/structure/B378909.png)
![Allyl 6-{[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B378910.png)
![Prop-2-enyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378911.png)
![2-chloro-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide](/img/structure/B378912.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B378913.png)
![Allyl 6-{[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378914.png)
![Ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B378915.png)

![Ethyl 3-[(2-iodobenzoyl)amino]benzoate](/img/structure/B378918.png)
